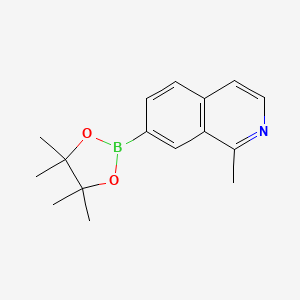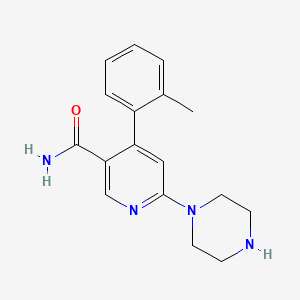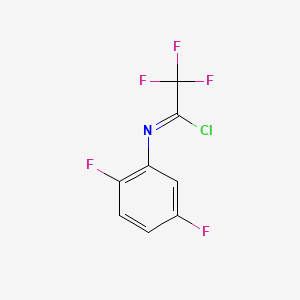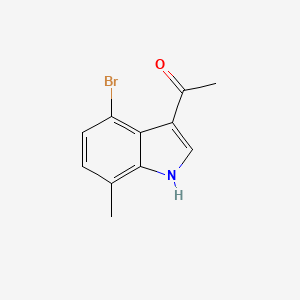
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and trifluoroethyl groups, along with a boronic acid functional group. The combination of these substituents imparts distinct chemical and physical properties, making it a valuable building block in various chemical transformations and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to alkyl or aryl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed
Applications De Recherche Scientifique
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules.
Pathways Involved: The compound can modulate enzymatic activities and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pyrazoleboronic Acid Pinacol Ester
- 1-Boc-pyrazole-4-boronic Acid Pinacol Ester
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid
Uniqueness
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid stands out due to its unique combination of substituents, which impart distinct reactivity and stability. The presence of both dimethyl and trifluoroethyl groups enhances its lipophilicity and electronic properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H10BF3N2O2 |
|---|---|
Poids moléculaire |
221.98 g/mol |
Nom IUPAC |
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H10BF3N2O2/c1-4-6(8(14)15)5(2)13(12-4)3-7(9,10)11/h14-15H,3H2,1-2H3 |
Clé InChI |
QNZADCJWAPXZMY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N(N=C1C)CC(F)(F)F)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)





![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
